Isoxepac-d6 is a deuterated form of Isoxepac, a nonsteroidal anti-inflammatory compound. The molecular formula for Isoxepac-d6 is , and it has a molecular weight of approximately 274.30 g/mol. This compound is primarily utilized as a stable isotope-labeled internal standard for analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, aiding in the quantification and study of Isoxepac in various biological and chemical contexts .
Isoxepac-d6 is synthesized from p-hydroxyphenylacetic acid and phthalide through a series of chemical reactions involving dimethylacetamide and sodium methylate, followed by cyclization processes using polyphosphoric acid . The compound is commercially available from various suppliers, including MedChemExpress and BenchChem .
The synthesis of Isoxepac-d6 involves multiple steps:
The synthesis requires precise control over temperature, pressure, and pH to ensure high yield and purity of the final product. The use of deuterated reagents allows for the incorporation of deuterium into the molecular structure, enhancing its utility in analytical applications.
Isoxepac-d6 can participate in several chemical reactions:
Typical reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The outcomes of these reactions depend on the specific conditions applied during the processes.
Isoxepac-d6 exhibits its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation and pain . By inhibiting these enzymes, Isoxepac-d6 effectively reduces the production of prostaglandins, thereby alleviating inflammatory responses.
Isoxepac-d6 has several significant applications:
CAS No.: 99593-25-6
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8